molecular formula C45H72O18 B12299813 Paris D17-hydroxygracillin

Paris D17-hydroxygracillin

Cat. No.: B12299813
M. Wt: 901.0 g/mol
InChI Key: CECFADWCOVINPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Paris D17-hydroxygracillin, also known as 17-hydroxygracillin, is a natural compound belonging to the class of tetracyclic triterpenoids. It is primarily found in the plant Paris polyphylla var. yunnanensis, a traditional Chinese medicinal herb. This compound has garnered significant attention due to its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Paris D17-hydroxygracillin typically involves extraction from the rhizomes of Paris polyphylla var. yunnanensis. The extraction process includes:

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. The rhizomes are harvested, dried, and ground into a fine powder. This powder undergoes a series of extraction and purification steps to yield the compound in large quantities. Advanced techniques such as High-Performance Liquid Chromatography (HPLC) are employed to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Paris D17-hydroxygracillin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified pharmacological properties. These derivatives are often studied for their enhanced biological activities .

Scientific Research Applications

Paris D17-hydroxygracillin has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.

    Biology: The compound is studied for its effects on cellular processes and its potential as a bioactive molecule.

    Medicine: this compound is extensively researched for its anti-tumor, anti-inflammatory, and antiviral properties. It is considered a potential candidate for the development of new therapeutic agents.

    Industry: The compound is used in the formulation of various health supplements and herbal medicines .

Mechanism of Action

The mechanism of action of Paris D17-hydroxygracillin involves multiple molecular targets and pathways:

Comparison with Similar Compounds

Paris D17-hydroxygracillin is unique due to its specific structure and pharmacological properties. Similar compounds include:

    Polyphyllin I (PPI): Known for its anti-tumor and anti-inflammatory activities.

    Polyphyllin II (PPII): Exhibits strong anti-tumor effects by inhibiting cell proliferation.

    Polyphyllin VII (PPVII): Has notable anti-inflammatory and analgesic properties.

    Polyphyllin H (PPH): Known for its antiviral and immune-modulating effects .

These compounds share structural similarities with this compound but differ in their specific biological activities and therapeutic potentials.

Properties

Molecular Formula

C45H72O18

Molecular Weight

901.0 g/mol

IUPAC Name

2-[5-hydroxy-6-(hydroxymethyl)-2-(8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C45H72O18/c1-19-8-13-44(56-18-19)21(3)45(55)29(63-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,45)5)58-41-38(62-39-35(53)33(51)30(48)20(2)57-39)37(32(50)28(17-47)60-41)61-40-36(54)34(52)31(49)27(16-46)59-40/h6,19-21,23-41,46-55H,7-18H2,1-5H3

InChI Key

CECFADWCOVINPQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)C)OC1

Origin of Product

United States

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